molecular formula C18H19ClN4O4S B5608752 2-[(4-acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

2-[(4-acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

Cat. No.: B5608752
M. Wt: 422.9 g/mol
InChI Key: XDELDKYZINIZTF-RGVLZGJSSA-N
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Description

2-[(4-Acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group, a sulfonyl-methylamino group, and a chlorophenylmethylideneamino group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: The initial step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Sulfonylation: The 4-acetamidophenol is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 2-[(4-acetamidophenyl)sulfonyl] intermediate.

    Amination: The sulfonyl intermediate undergoes amination with methylamine to form the sulfonyl-methylamino derivative.

    Condensation Reaction: Finally, the sulfonyl-methylamino derivative is condensed with 2-chlorobenzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-[(4-Acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol: Known for its analgesic and antipyretic properties.

    Sulfonylureas: A class of compounds used as antidiabetic agents.

    Chlorobenzaldehyde Derivatives: Compounds with various applications in organic synthesis and pharmaceuticals.

Uniqueness

2-[(4-Acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonyl-methylamino]-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4S/c1-13(24)21-15-7-9-16(10-8-15)28(26,27)23(2)12-18(25)22-20-11-14-5-3-4-6-17(14)19/h3-11H,12H2,1-2H3,(H,21,24)(H,22,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDELDKYZINIZTF-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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